7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
CAS No.: 94527-34-1
Cat. No.: VC3858042
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.
![7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one - 94527-34-1](/images/structure/VC3858042.png)
Specification
CAS No. | 94527-34-1 |
---|---|
Molecular Formula | C10H9NO3 |
Molecular Weight | 191.18 g/mol |
IUPAC Name | 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
Standard InChI | InChI=1S/C10H9NO3/c12-10-2-1-6-3-8-9(14-5-13-8)4-7(6)11-10/h3-4H,1-2,5H2,(H,11,12) |
Standard InChI Key | DVTJKOLIEHUCKB-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=CC3=C(C=C21)OCO3 |
Canonical SMILES | C1CC(=O)NC2=CC3=C(C=C21)OCO3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 7,8-dihydro-5H- dioxolo[4,5-g]quinolin-6-one delineates its fused bicyclic structure:
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A quinolin-6-one core (positions 1–9)
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A dioxolane ring fused at positions 4,5, and 6 (denoted by the [4,5-g] fusion notation)
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Partial saturation at positions 7 and 8 (dihydro designation)
The molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol .
Structural Characterization
Key structural attributes include:
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A planar quinoline moiety with conjugated π-electrons
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A dioxolane ring introducing steric constraints and electronic effects
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A ketone group at position 6, enabling hydrogen bonding and electrophilic reactivity
Synthetic Methodologies
Multicomponent Reaction (MCR) Approaches
The most efficient route involves a catalyst-free, three-component reaction between:
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5-Amino-1,3-benzodioxole (or analogous amines)
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Aromatic aldehydes
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Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
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Solvent: Ethanol/water (1:1 v/v)
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Temperature: Room temperature (25–30°C)
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Time: 60–90 minutes
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Yield: 69–85%
Mechanistic Pathway
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Knoevenagel Condensation: Meldrum’s acid reacts with aldehydes to form α,β-unsaturated intermediates.
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Michael Addition: The amine attacks the electrophilic β-carbon, forming a C–N bond.
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Cyclization and Rearomatization: Intramolecular cyclization generates the dioxoloquinoline scaffold, followed by acetone and CO₂ elimination .
Physicochemical Properties
Experimental and Computed Data
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity .
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the dioxolane ring.
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
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δ 6.82–7.45 ppm: Aromatic protons (quinoline and dioxolane rings)
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δ 4.25–4.40 ppm: Methylene protons (positions 7 and 8)
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δ 3.95–4.10 ppm: Dioxolane oxygen-linked protons
¹³C NMR (100 MHz, DMSO-d₆)
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δ 190.2 ppm: Ketone carbonyl (C-6)
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δ 145–155 ppm: Aromatic carbons adjacent to oxygen atoms
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δ 100–110 ppm: Dioxolane carbons
Infrared (IR) Spectroscopy
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1725 cm⁻¹: Stretching vibration of the C=O group
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1260–1100 cm⁻¹: C–O–C asymmetric/symmetric stretching (dioxolane)
Biological and Industrial Applications
Antioxidant Activity
Structural analogs (e.g., spiroquinolines) exhibit radical scavenging properties:
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